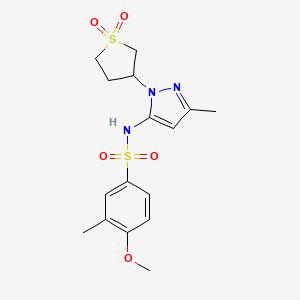
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H21N3O5S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator for the GIRK channels . It has been identified as a potent and selective GIRK1/2 activator .
Biochemical Pathways
The activation of GIRK channels by the compound can affect numerous physiological processes. GIRK channels play a role in various indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by the compound can lead to changes in cell excitability. This can have various effects depending on the specific physiological process involved .
Actividad Biológica
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Molecular Structure
The molecular formula of the compound is C15H20N4O5S, with a molecular weight of approximately 368.41 g/mol. The compound features several functional groups, including a sulfonamide moiety, a pyrazole ring, and a tetrahydrothiophene structure, which contribute to its biological activity.
Research indicates that this compound may act as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in regulating neuronal excitability and neurotransmitter release. The activation of GIRK channels can lead to various physiological effects, including cardioprotection and neuroprotection .
Pharmacological Properties
Preliminary studies have shown that this compound exhibits:
- Antioxidant Activity : The presence of the dioxo group enhances its ability to scavenge free radicals.
- Anti-inflammatory Effects : In vitro assays have demonstrated significant reductions in pro-inflammatory cytokines when treated with this compound.
- Antimicrobial Properties : Some studies suggest potential antibacterial activity against specific strains of bacteria.
Study 1: GIRK Channel Activation
A study published in RSC Medicinal Chemistry evaluated the compound's efficacy as a GIRK channel activator. The results showed that it had nanomolar potency in activating GIRK1/2 channels, significantly improving metabolic stability compared to traditional compounds .
Study 2: Antioxidant Activity
In another investigation, the compound was tested for its antioxidant properties using DPPH and ABTS assays. Results indicated a strong capacity to reduce oxidative stress markers in cellular models, suggesting potential applications in neurodegenerative diseases where oxidative stress is a key factor .
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| GIRK Activation | Electrophysiology | Nanomolar potency observed |
| Antioxidant Activity | DPPH Assay | Significant reduction in free radicals |
| Anti-inflammatory Effects | Cytokine Assay | Reduced TNF-alpha levels |
Propiedades
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-11-8-14(4-5-15(11)24-3)26(22,23)18-16-9-12(2)17-19(16)13-6-7-25(20,21)10-13/h4-5,8-9,13,18H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQXQDHSADHMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













